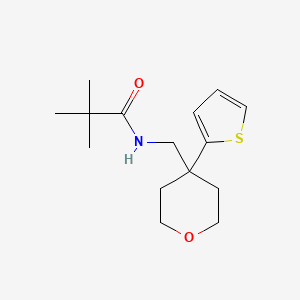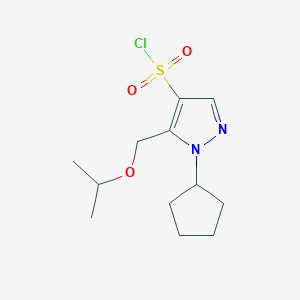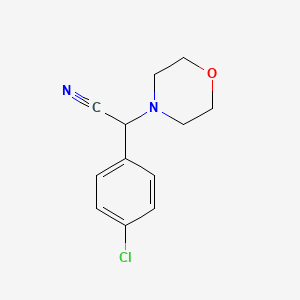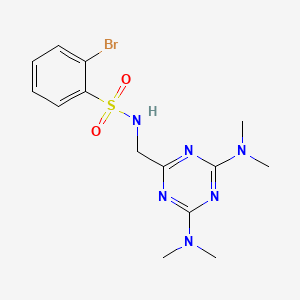
1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C31H33N3O5 and its molecular weight is 527.621. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Chemical Properties and Basicity
This compound displays high basicity due to its chemical structure, similar to other proton sponges. A study on related derivatives, like 10-dimethylamino derivatives of benzo[h]quinoline, shows their high basicity, forming chelated monocations. These compounds are useful in understanding the behavior of protonated systems in chemical reactions (Pozharskii et al., 2016).
2. Potential in Memory and Cognitive Function
Certain cyclic imides, which are structurally related to this compound, have been evaluated for their effects on reversing amnesia in mice. This suggests possible applications in studying memory and cognitive functions (Butler et al., 1987).
3. Synthesis and Structural Analysis
Studies focusing on the synthesis of structurally related compounds, like methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, provide insights into the complex synthesis processes and structural analyses of such compounds (Toplak et al., 1999).
4. Hypotensive Agents
Compounds with similar structures have been synthesized to test for hypotensive activities, indicating potential use in developing blood pressure-lowering medications (Eguchi et al., 1991).
5. Luminescence and Color Properties
Some derivatives exhibit unique properties like yellow color and luminescence in the visible region, which can be significant in developing materials for optical applications (Pozharskii et al., 2016).
6. Antimicrobial Activity
Certain furothiazolo pyrimido quinazolines, structurally related to this compound, have shown significant growth inhibition of bacteria and fungi, suggesting potential antimicrobial applications (Abu‐Hashem, 2018).
7. Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, similar in structure, have been tested for cytotoxic properties against various cancer cell lines, indicating potential applications in cancer research (Deady et al., 2003).
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O5/c1-20-7-8-21(2)24(15-20)19-33-26-17-28(39-4)27(38-3)16-25(26)30(36)34(31(33)37)18-22-9-11-23(12-10-22)29(35)32-13-5-6-14-32/h7-12,15-17H,5-6,13-14,18-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXOJOFGNMGQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-benzyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975846.png)
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)
![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)




![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975856.png)